molecular formula C21H21ClN2O4S B2994297 2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-80-5

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2994297
CAS No.: 900011-80-5
M. Wt: 432.92
InChI Key: NNSQKIBBXDCUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-27-19-9-8-15(13-20(19)28-2)21-18-7-4-10-23(18)11-12-24(21)29(25,26)17-6-3-5-16(22)14-17/h3-10,13-14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQKIBBXDCUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 900011-80-5) is a complex organic molecule with potential pharmacological applications. Its structure includes a tetrahydropyrrolo framework fused with a pyrazine ring, which is known to confer various biological activities. This article explores the biological activity of this compound through a review of existing literature and experimental findings.

The chemical formula for this compound is C21H21ClN2O4SC_{21}H_{21}ClN_{2}O_{4}S, with a molecular weight of approximately 432.9 g/mol. The structure features a sulfonyl group and methoxy substituents that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of similar pyrazine derivatives has indicated a range of pharmacological effects, including:

  • Antitumor Activity : Pyrazine derivatives have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. Compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines.
  • Cholinesterase Inhibition : Compounds that feature similar moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives display potent antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Antitumor Activity

A study evaluating the antitumor properties of related pyrazine compounds demonstrated that certain derivatives effectively inhibited cancer cell proliferation. For example, compounds with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines .

Cholinesterase Inhibition

Research has shown that certain pyrazine derivatives can act as dual inhibitors of AChE and BChE. One study reported an IC50 value of 0.466 µM for a related compound, indicating strong potential for developing treatments for Alzheimer's disease .

Antimicrobial Activity

In vitro assays have demonstrated that pyrazine derivatives possess significant antimicrobial activity against multiple pathogens. For instance, one study highlighted that specific derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the substituents on the pyrazine ring can significantly alter their potency and selectivity. Electron-withdrawing groups generally enhance activity compared to electron-donating groups, particularly in para positions on the aromatic rings .

Comparative Data Table

Compound NameStructureBiological ActivityIC50 (µM)Reference
Compound APyrazine derivativeAntitumor0.5
Compound BRelated sulfonyl derivativeCholinesterase Inhibition0.466
Compound CAnother pyrazine variantAntimicrobial< 10

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves condensation reactions between amine intermediates and sulfonyl/aryl electrophiles. For example:

  • Step 1: Prepare the pyrrolo-pyrazine core via cyclization of 3-(pyrrol-1-yl)-propylamine derivatives with sulfonylating agents (e.g., 3-chlorophenylsulfonyl chloride) under acidic conditions (e.g., p-toluenesulfonic acid in CHCl₃) .
  • Step 2: Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Grignard reagents or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity .
  • Optimization: Use molecular sieves to remove water during condensation (improves yield to ~55–63%) and purify intermediates via flash chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign stereochemistry and confirm substitution patterns. For example, the sulfonyl group causes downfield shifts (~7.5–8.5 ppm for aromatic protons), while the tetrahydropyrrolo-pyrazine core shows distinct multiplet splitting in the 3.0–4.5 ppm range .
  • X-ray crystallography: Resolve conformational ambiguities in the fused bicyclic system. Crystallize the compound in CHCl₃/hexane mixtures to obtain high-quality crystals .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (theoretical m/z for C₂₁H₂₂ClN₂O₄S: 437.09) and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry address discrepancies in NMR data caused by dynamic stereochemistry?

Methodological Answer: Dynamic processes (e.g., ring puckering in the tetrahydropyrrolo-pyrazine core) may lead to averaged NMR signals. To resolve this:

  • DFT (Density Functional Theory): Calculate energy barriers for ring inversion using Gaussian or ORCA software. Compare computed chemical shifts (via GIAO method) with experimental data to identify dominant conformers .
  • VT-NMR (Variable Temperature NMR): Conduct experiments at low temperatures (–40°C to –80°C) to "freeze" conformers and observe split signals. Use deuterated solvents like CD₂Cl₂ for better resolution .

Q. What strategies mitigate side reactions during sulfonyl group functionalization?

Methodological Answer: The sulfonyl group’s electrophilicity can lead to unintended nucleophilic attacks. Mitigation approaches include:

  • Protecting Groups: Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers before sulfonylation .
  • Low-Temperature Reactions: Perform sulfonyl chloride additions at 0°C to reduce hydrolysis or over-reaction .
  • Kinetic vs. Thermodynamic Control: Use bulky bases (e.g., DIPEA) to favor mono-substitution over di-substitution .

Q. How can structure-activity relationship (SAR) studies be designed to probe biological targets?

Methodological Answer:

  • Analog Synthesis: Modify the 3-chlorophenylsulfonyl or 3,4-dimethoxyphenyl groups to create analogs (e.g., replace Cl with F or vary methoxy positions) .
  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs. Validate with SPR (Surface Plasmon Resonance) assays .
  • Metabolic Stability Tests: Assess cytochrome P450 interactions via liver microsome assays to prioritize analogs with longer half-lives .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in different studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) .
  • Hansen Solubility Parameters: Compare HSP values (δD, δP, δH) to identify solvents with cohesive energy densities matching the compound .
  • Crystallography: Correlate crystal packing (e.g., π-π stacking in sulfonyl groups) with solubility trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.